molecular formula C15H11ClF3NO B11942984 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide CAS No. 1894-71-9

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide

Cat. No.: B11942984
CAS No.: 1894-71-9
M. Wt: 313.70 g/mol
InChI Key: CAFKOOUYTBSMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide is an organic compound characterized by the presence of a trifluoromethyl group, a chloro group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted amides, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and properties.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its effects on cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
  • 2-chloro-5-(trifluoromethyl)phenyl isocyanate
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

CAS No.

1894-71-9

Molecular Formula

C15H11ClF3NO

Molecular Weight

313.70 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C15H11ClF3NO/c16-12-7-6-11(15(17,18)19)9-13(12)20-14(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21)

InChI Key

CAFKOOUYTBSMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.